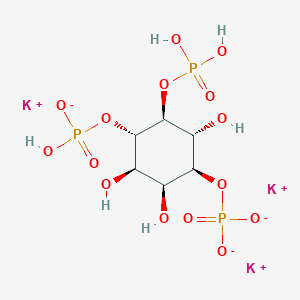

d-Myo-inositol-1,4,5-trisphosphatetripotassiumsalt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

d-Myo-inositol-1,4,5-trisphosphatetripotassium salt: is a biologically significant compound known for its role as a second messenger in cellular signal transduction. It is derived from inositol, a carbohydrate that plays a crucial role in various biological processes. This compound is particularly important in the regulation of intracellular calcium levels, which are vital for numerous cellular functions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of d-Myo-inositol-1,4,5-trisphosphatetripotassium salt typically involves the phosphorylation of myo-inositol. The process begins with the protection of hydroxyl groups on myo-inositol, followed by selective phosphorylation at the 1, 4, and 5 positions. The final step involves deprotection and conversion to the tripotassium salt form .

Industrial Production Methods: Industrial production of this compound often employs enzymatic methods to ensure high specificity and yield. Enzymes such as phospholipase C are used to hydrolyze phosphatidylinositol 4,5-bisphosphate, resulting in the formation of d-Myo-inositol-1,4,5-trisphosphate, which is then converted to its tripotassium salt form .

Chemical Reactions Analysis

Types of Reactions: d-Myo-inositol-1,4,5-trisphosphatetripotassium salt primarily undergoes hydrolysis and phosphorylation reactions. It can also participate in complex formation with proteins and other biomolecules .

Common Reagents and Conditions:

Hydrolysis: Typically involves aqueous solutions and mild acidic or basic conditions.

Phosphorylation: Requires phosphorylating agents such as phosphorus oxychloride or phosphoric acid derivatives under controlled pH and temperature conditions.

Major Products: The major products formed from these reactions include various phosphorylated derivatives of inositol, which play significant roles in cellular signaling pathways .

Scientific Research Applications

d-Myo-inositol-1,4,5-trisphosphatetripotassium salt is extensively used in scientific research due to its role in intracellular signaling. Some of its key applications include:

Chemistry: Used as a reagent in the study of phosphorylation and dephosphorylation reactions.

Biology: Plays a crucial role in the study of calcium signaling pathways and cellular communication.

Medicine: Investigated for its potential therapeutic applications in diseases related to calcium dysregulation, such as neurodegenerative disorders and cardiovascular diseases.

Mechanism of Action

The primary mechanism of action of d-Myo-inositol-1,4,5-trisphosphatetripotassium salt involves its interaction with the inositol 1,4,5-trisphosphate receptor (IP3R) on the endoplasmic reticulum. Upon binding to IP3R, it triggers the release of calcium ions from intracellular stores into the cytoplasm. This increase in cytoplasmic calcium concentration activates various calcium-dependent signaling pathways, influencing numerous cellular processes such as muscle contraction, secretion, metabolism, and gene expression .

Comparison with Similar Compounds

- d-Myo-inositol-1,4,5-trisphosphatetrisodium salt

- d-Myo-inositol-1,3,4,5-tetrakisphosphate

- d-Myo-inositol-1,2,4,5-tetrakisphosphate

Comparison: While all these compounds are derivatives of inositol and play roles in cellular signaling, d-Myo-inositol-1,4,5-trisphosphatetripotassium salt is unique due to its specific interaction with the IP3 receptor and its role in calcium mobilization. The tripotassium salt form enhances its solubility and stability, making it particularly useful in various experimental and industrial applications .

Properties

Molecular Formula |

C6H12K3O15P3 |

|---|---|

Molecular Weight |

534.37 g/mol |

IUPAC Name |

tripotassium;[(1S,2S,3R,4S,5S,6R)-2,3,6-trihydroxy-4-[hydroxy(oxido)phosphoryl]oxy-5-phosphonooxycyclohexyl] phosphate |

InChI |

InChI=1S/C6H15O15P3.3K/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;/q;3*+1/p-3/t1-,2+,3+,4-,5-,6-;;;/m0.../s1 |

InChI Key |

MQMSEISCCNPXIL-FWMAINDVSA-K |

Isomeric SMILES |

[C@@H]1([C@H]([C@@H]([C@H]([C@@H]([C@H]1OP(=O)([O-])[O-])O)OP(=O)(O)O)OP(=O)(O)[O-])O)O.[K+].[K+].[K+] |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)([O-])[O-])O)OP(=O)(O)O)OP(=O)(O)[O-])O)O.[K+].[K+].[K+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Chloro-3-(4-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13112604.png)

![2-Ethylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13112620.png)

![2-[4,7-Bis(carboxymethyl)-1,4,7-triazecan-1-yl]acetic acid;hydrochloride](/img/structure/B13112623.png)

![Sodium 7-phenyl-5,9-bis(phenylamino)-4,10-disulphonatobenzo[a]phenazinium](/img/structure/B13112654.png)